![molecular formula C9H14N2O2 B2713549 {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol CAS No. 1936588-39-4](/img/structure/B2713549.png)
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol” is a chemical compound with the CAS Number: 1936588-39-4. It has a molecular weight of 182.22. The IUPAC name for this compound is (1-(((tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol” is 1S/C9H14N2O2/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8/h2-3,8,12H,1,4-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol” is a liquid at room temperature . It has a molecular weight of 182.22. More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.科学的研究の応用
Application in Medicinal Chemistry: TRPA1 Ion Channel Antagonists
Summary of the Application
The compound is used in the study of the TRPA1 Ion Channel, which is a promising target in the context of respiratory diseases . The compound is used as a model to determine the potential binding site of xanthine antagonists and to describe their binding mode .
Methods of Application
The study used a molecular modeling approach to determine the binding site of xanthine antagonists . This involved bringing together site-directed mutagenesis reports and the latest cryo-EM structure of an antagonist bound to TRPA1 .
Results or Outcomes
The research suggests that the core moiety of HC-030031 (a model methylxanthine derivative) binds to a pocket formed by the TRP-like domain and the pre-S1, S4, S5 helices of one subunit . The predicted binding mode of HC-030031 assumes interaction with Asn-855, a residue demonstrated to be important for HC-030031 recognition in site-directed mutagenesis studies .
Safety And Hazards
特性
IUPAC Name |
[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUJVBNSMDHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CN=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)
![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)
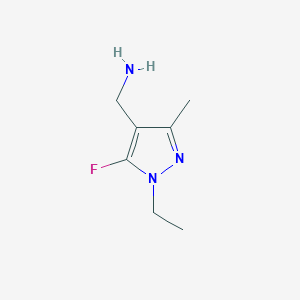
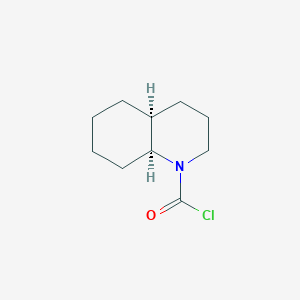
![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)
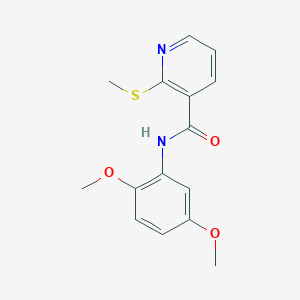
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)
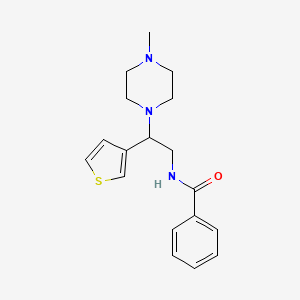
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
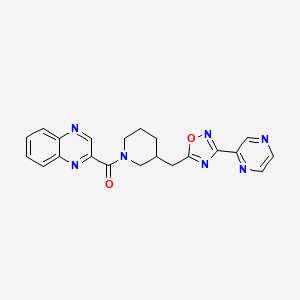
![Ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2713481.png)
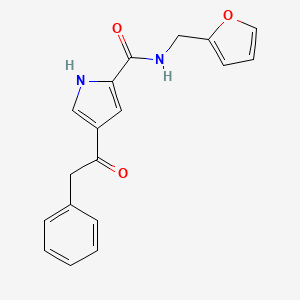
![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2713485.png)